Sorbyl acetate

Flavour and Fragrance Chemistry Organoleptic Longevity Perfumery Formulation

Sorbyl acetate (IUPAC: [(2E,4E)-hexa-2,4-dienyl] acetate; CAS 1516-17-2) is a carboxylic acid ester classified as both a flavouring agent (FEMA 4132, JECFA and a naturally occurring plant metabolite found in pineapple, strawberry, and apple. It is the acetate ester of (2E,4E)-hexa-2,4-dien-1-ol (sorbyl alcohol), making it a structural isomer of ethyl sorbate (the ethyl ester of sorbic acid) with distinct physicochemical and functional properties.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 1516-17-2
Cat. No. B072696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbyl acetate
CAS1516-17-2
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC=CC=CCOC(=O)C
InChIInChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3/b4-3+,6-5+
InChIKeyPXVKYPFROMBALG-VNKDHWASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Sorbyl Acetate (CAS 1516-17-2): Procurement-Relevant Identity, Regulatory Status, and Physicochemical Profile


Sorbyl acetate (IUPAC: [(2E,4E)-hexa-2,4-dienyl] acetate; CAS 1516-17-2) is a carboxylic acid ester classified as both a flavouring agent (FEMA 4132, JECFA 1780) and a naturally occurring plant metabolite found in pineapple, strawberry, and apple [1]. It is the acetate ester of (2E,4E)-hexa-2,4-dien-1-ol (sorbyl alcohol), making it a structural isomer of ethyl sorbate (the ethyl ester of sorbic acid) with distinct physicochemical and functional properties. The compound is a colourless liquid with a powerful sweet pineapple aroma, practically insoluble in water but soluble in ethanol, with a boiling point of 100 °C at 20 mm Hg and a refractive index of n20/D 1.470–1.476 . Commercial availability includes reagent grades at ≥97% purity (Sigma-Aldrich) and 97% purity (Thermo Scientific/Alfa Aesar), with specifications aligned to JECFA monograph requirements .

Why Sorbyl Acetate (CAS 1516-17-2) Cannot Be Interchanged with Sorbic Acid, Potassium Sorbate, or Other Sorbate Esters Without Quantitative Justification


Sorbyl acetate differs fundamentally from sorbic acid and potassium sorbate in that it is not a salt or free acid but the acetate ester of sorbyl alcohol—a structural isomer of ethyl sorbate (the ethyl ester of sorbic acid). This distinction produces divergent lipophilicity, hydrolysis kinetics, volatility, and organoleptic substantivity. Substituting sorbyl acetate with sorbic acid or potassium sorbate in a flavour application eliminates the characteristic pineapple top-note and reduces fragrance substantivity from 2 hours to near zero, as the acid and salt are non-volatile [1]. Conversely, substituting with ethyl sorbate introduces a different ester with a distinct odour profile and no established role as a lepidopteran pheromone intermediate. The JECFA safety evaluation (2007) concluding 'No safety concern at current levels of intake when used as a flavouring agent' applies specifically to sorbyl acetate and does not automatically transfer to unevaluated sorbate esters such as isopropyl sorbate or sorbyl butyrate [2]. Consequently, generic substitution risks regulatory non-compliance, altered flavour fidelity, and loss of application-specific functionality.

Sorbyl Acetate (CAS 1516-17-2): Quantitative Differential Evidence Against Closest Analogues and In-Class Alternatives


Fragrance Substantivity: Sorbyl Acetate (2 hours) vs. Sorbyl Butyrate (>1 hour) at Equivalent Concentration

In fragrance applications, sorbyl acetate provides approximately double the substantivity of its closest FEMA-listed homologue, sorbyl butyrate. Measured at 100.00% concentration on a standard substantivity blotter, sorbyl acetate persists for 2 hours, whereas sorbyl butyrate is detectable for >1 hour (i.e., it crosses the 1-hour threshold but does not reach 2 hours) [1][2]. This longer evaporation profile means that sorbyl acetate can serve as both a top-note and a bridging middle-note in pineapple and tropical fruit accords, while sorbyl butyrate functions primarily as a top-note with a more pronounced 'cheesy-dairy' undertone that diverges from the clean fruity character of sorbyl acetate [2].

Flavour and Fragrance Chemistry Organoleptic Longevity Perfumery Formulation

Regulatory Safety Clearance: JECFA-Evaluated Sorbyl Acetate vs. Non-Evaluated Sorbate Esters (Isopropyl Sorbate, Ethyl Sorbate)

Sorbyl acetate (JECFA No. 1780) received a full JECFA safety evaluation in 2007 with a conclusion of 'No safety concern at current levels of intake when used as a flavouring agent,' supported by a published toxicological monograph and detailed chemical specifications including minimum assay (98%), refractive index (1.470–1.476), and specific gravity (0.928–0.932) [1][2]. In contrast, the 2019 comparative study by Kállai-Szabó et al. explicitly notes that 'no sorbic acid esters are involved in current industrial application' as preservatives, and that isopropyl sorbate and ethyl sorbate remain without comprehensive regulatory evaluation for food use [3]. The FEMA GRAS assessment for sorbyl acetate (FEMA 4132) further distinguishes it from esters such as isopropyl sorbate, which lacks FEMA listing.

Food Safety Regulation Flavour Ingredient Compliance JECFA/EFSA Evaluation

Structural Isomerism: Sorbyl Acetate (Acetate Ester of Sorbyl Alcohol) vs. Ethyl Sorbate (Ethyl Ester of Sorbic Acid) – Distinct Functional Class and Hydrolytic Fate

Sorbyl acetate and ethyl sorbate share the identical molecular formula C8H12O2 (MW 140.18 g/mol) yet differ in ester bond topology: sorbyl acetate is the acetate ester of sorbyl alcohol (CH3–CO–O–CH2–CH=CH–CH=CH–CH3), while ethyl sorbate is the ethyl ester of sorbic acid (CH3–CH2–O–CO–CH=CH–CH=CH–CH3). This positional isomerism means that hydrolysis of sorbyl acetate releases acetic acid and sorbyl alcohol (a neutral, volatile alcohol), whereas hydrolysis of ethyl sorbate releases ethanol and sorbic acid (a weak acid preservative, pKa ~4.76) [1]. The differential hydrolysis products lead to distinct pH-dependent antimicrobial mechanisms: ethyl sorbate relies on intracellular acidification via sorbic acid release, while sorbyl acetate's antimicrobial action is attributed to membrane disruption by the intact ester and the conjugated diene system [2]. The logP difference (sorbyl acetate estimated logP 1.91 vs. sorbyl butyrate logP 3.214) further illustrates how chain-length variation within sorbate esters alters partitioning behaviour .

Structural Isomerism Ester Hydrolysis Metabolic Fate Flavour Precursor Chemistry

Pheromone Intermediate Utility: Sorbyl Acetate as a Codling Moth Sex Pheromone Precursor – Differentiated from Non-Ester Sorbates

Sorbyl acetate serves as a key synthetic intermediate in the production of dodeca-8E,10E-dien-1-ol, the sex pheromone of the codling moth (Laspeyresia pomonella, syn. Cydia pomonella), a major global pest of apple and pear orchards [1]. The synthetic route proceeds from 4-propenyl-1,3-dioxane through sorbyl acetate as a stable isolable intermediate, exploiting the conjugated (2E,4E)-diene geometry of sorbyl acetate that directly maps to the diene configuration required in the pheromone target . This application is structurally inaccessible to sorbic acid or potassium sorbate, which lack the terminal acetate ester functionality, and is distinctively enabled by the specific topology of sorbyl acetate among sorbate esters.

Insect Pheromone Synthesis Agrochemical Intermediates Lepidopteran Pest Management

Comparative Biocompatibility Class Inference: Sorbyl Acetate Positioned Between Ethyl Sorbate (High Cytotoxicity) and Potassium Sorbate (Low Cytotoxicity) Based on Ester Chain Length

The 2019 Kállai-Szabó et al. study provides the most comprehensive comparative biocompatibility dataset for sorbate derivatives, although sorbyl acetate was not among the tested compounds. The MTT assay on Caco-2 intestinal epithelial cells established the following IC50 hierarchy: ethyl sorbate <0.045% w/w ≈ sorbic acid <0.045% w/w << isopropyl sorbate 0.32% w/w << potassium sorbate >0.75% w/w [1]. In time-kill antimicrobial assays, isopropyl sorbate (0.18% w/w) eliminated all C. albicans, E. coli, and S. aureus pathogens after 12 h, whereas sorbic acid and potassium sorbate were ineffective against S. aureus at all tested concentrations [1]. As the acetate ester of sorbyl alcohol, sorbyl acetate is predicted by ester chain-length structure–activity trends to exhibit cytotoxicity and antimicrobial potency intermediate between the short-chain ethyl ester and the branched isopropyl ester, though direct experimental confirmation is needed.

In Vitro Toxicology Caco-2 Cell Viability Sorbate Ester Biocompatibility Preservative Safety Screening

Sorbyl Acetate (CAS 1516-17-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Tropical Fruit Flavour Formulations Requiring Extended Substantivity (Pineapple, Mango, Passion Fruit Accords)

Sorbyl acetate is the preferred choice over sorbyl butyrate in tropical fruit flavour compositions where a clean, sweet pineapple character must persist beyond 1 hour. Its substantivity of 2 hours at 100%—approximately double the minimum duration of sorbyl butyrate—enables it to bridge top-notes into the heart of a fragrance or flavour profile without introducing the winey-cheesy off-notes associated with the butyrate homologue [1][2]. The EFSA FGE.203 evaluation and FEMA GRAS status support its use at levels up to 20–25 ppm in non-alcoholic beverages and ready-to-eat savouries [3]. Formulators seeking to reduce reliance on supplementary fixatives can achieve both regulatory compliance and olfactory performance with a single ingredient.

Integrated Pest Management R&D: Synthesis of Codling Moth (Cydia pomonella) Sex Pheromone for Orchard Mating Disruption

Research groups and agrochemical manufacturers developing mating disruption products for codling moth control should procure sorbyl acetate as the key stereospecific intermediate. The compound's (2E,4E)-conjugated diene geometry is directly preserved through the acetolysis of 4-propenyl-1,3-dioxane, yielding dodeca-8E,10E-dien-1-ol, the biologically active pheromone component [4]. This synthetic route is not accessible with sorbic acid, potassium sorbate, or ethyl sorbate, establishing sorbyl acetate as a non-substitutable starting material in this pathway. Sourcing the 97% purity grade from Sigma-Aldrich or Thermo Scientific ensures the stereochemical fidelity required for pheromone bioactivity .

Regulatory-Compliant Flavouring Agent Procurement for EU and Codex-Aligned Food Products

For food manufacturers and flavour houses operating under EU Flavouring Regulation (EC 1334/2008) or Codex Alimentarius guidelines, sorbyl acetate offers a uniquely de-risked regulatory profile among sorbate esters. It holds the complete set of regulatory identifiers: JECFA No. 1780 with full specification and ADI conclusion ('No safety concern'), FEMA 4132, EU FLAVIS No. 09.573, and EFSA FGE.203 evaluation [5][6]. In contrast, isopropyl sorbate and sorbyl butyrate lack equivalent JECFA/EFSA evaluations for food flavouring use, and the 2019 Kállai-Szabó study confirms that no sorbic acid esters are currently employed as industrial preservatives [7]. Procurement of sorbyl acetate therefore minimizes the regulatory dossier burden when formulating for international markets.

Physicochemical Research on Ester Hydrolysis Kinetics and Structure–Activity Relationships in the Sorbate Series

Sorbyl acetate and its structural isomer ethyl sorbate (both C8H12O2, MW 140.18) constitute an ideal test pair for studying the impact of ester bond topology on hydrolysis rate, membrane permeability, and biological activity. The logP of sorbyl acetate (1.91) positions it between sorbic acid (logP ~1.3) and sorbyl butyrate (logP 3.214), enabling systematic investigation of lipophilicity-dependent antimicrobial and cytotoxic effects within the sorbate series [8]. The commercial availability of sorbyl acetate at defined purity (97%, with specified refractive index and density) facilitates reproducible physicochemical and in vitro biological experiments . Researchers should request compound-specific cytotoxicity data from vendors, given the steep structure–toxicity gradient demonstrated in the Kállai-Szabó et al. comparative study [9].

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